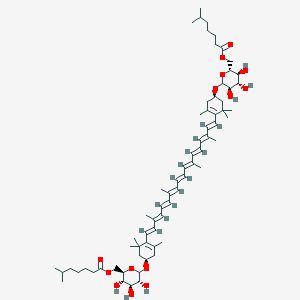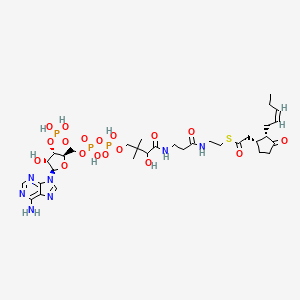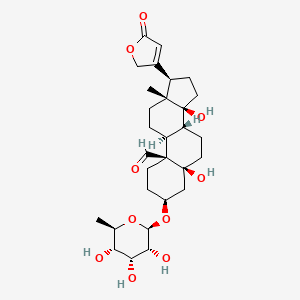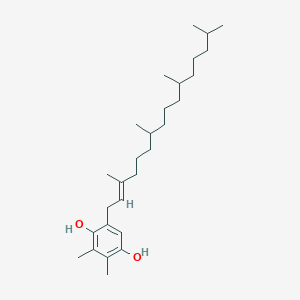
Bacillaene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bacillaene is a polyene antibiotic obtained from Bacillus subtilis 168 that is active against a broad spectrum of bacteria. It is notoriously unstable. It has a role as an antimicrobial agent, an antibacterial agent and a bacterial metabolite. It is an enamine, a secondary alcohol, a polyketide, a polyene antibiotic and a monocarboxylic acid amide.
Applications De Recherche Scientifique
Decomposition Trigger Point and Biofilm Enhancement
Bacillaene, produced by Bacillus strains, is known for its instability when exposed to light, oxygen, and normal temperature. However, it plays a significant role in biofilm formation and exhibits antibiotic properties. Researchers have discovered that bacillaene accelerates self-biofilm formation in Bacillus methylotrophicus at low concentrations, highlighting its dual role as an antibiotic and a biofilm enhancer. This dual functionality serves in the self-protection of Bacillus, providing a potential avenue for stabilizing the bacillaene scaffold through chemical modification (Li et al., 2021).
Antibacterial Arsenal of Bacillus Subtilis
Bacillaene is part of the antibacterial arsenal produced by Bacillus subtilis. It acts as a defense mechanism against potentially antagonistic fungi, contributing to the survival and competitive advantage of the Bacillus species. The study emphasized the unique interaction between bacillaene-producing Bacillus strains and the fungus-growing termite symbiosis, indicating a defensive symbiotic relationship crucial for the protection of the fungus-growing termite cultivar (Um et al., 2013).
Structural Features and Biological Activity
Bacillaene, a complex polyketide/nonribosomal peptide, is synthesized by trans-acyltransferase polyketide synthetase in Bacillus species. Its intricate chemical structure and potent bioactivity make Bacillus a formidable antibiotic weapon. The compound plays a crucial role in competing with other microbes and maintaining an optimal rhizosphere environment for plant growth. This review sheds light on the structural characteristics, biological activities, biosynthetic pathways, and the competitive role of bacillaene in the survival of Bacillus (Miao et al., 2023).
Application in Natural Product Extraction
Bacillaene's unique properties make it a valuable asset in the extraction of natural products. The integration of genomic, metabolomic analyses, and bioassay-guided compound mining enables effective exploration and identification of unstable bacillaenes. This approach facilitates the discovery of new bacillaene structures and their antibacterial properties against multi-drug-resistant bacterial strains. Such innovative methodologies are crucial for harnessing the potential of bacillaene and other natural products in various applications (Li et al., 2019).
Propriétés
Nom du produit |
Bacillaene |
|---|---|
Formule moléculaire |
C34H48N2O6 |
Poids moléculaire |
580.8 g/mol |
Nom IUPAC |
(3E,5E,7Z)-8-[[(4Z,6Z,8E,10E,12Z,14E)-3-hydroxy-16-[(2-hydroxy-4-methylpentanoyl)amino]-4,9-dimethylhexadeca-4,6,8,10,12,14-hexaenoyl]amino]-2-methylnona-3,5,7-trienoic acid |
InChI |
InChI=1S/C34H48N2O6/c1-25(2)23-31(38)33(40)35-22-16-9-7-8-11-17-26(3)18-14-15-19-27(4)30(37)24-32(39)36-29(6)21-13-10-12-20-28(5)34(41)42/h7-21,25,28,30-31,37-38H,22-24H2,1-6H3,(H,35,40)(H,36,39)(H,41,42)/b8-7-,13-10+,15-14-,16-9+,17-11+,20-12+,26-18+,27-19-,29-21- |
Clé InChI |
KDQMRYTZELJKOB-MAHROAIDSA-N |
SMILES isomérique |
CC(C)CC(C(=O)NC/C=C/C=C\C=C\C(=C\C=C/C=C(/C)\C(CC(=O)N/C(=C\C=C\C=C\C(C)C(=O)O)/C)O)\C)O |
SMILES canonique |
CC(C)CC(C(=O)NCC=CC=CC=CC(=CC=CC=C(C)C(CC(=O)NC(=CC=CC=CC(C)C(=O)O)C)O)C)O |
Synonymes |
bacillaene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![sodium;4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]benzoate](/img/structure/B1260993.png)



![(6R,7S,8aS)-N-(5-aminopentyl)-6-(4-hydroxyphenyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide](/img/structure/B1260998.png)






